n-(2-Bromoethyl)-2,2,2-trifluoroacetamide

Leaving Group Ability Nucleophilic Substitution Reaction Kinetics

N-(2-Bromoethyl)-2,2,2-trifluoroacetamide is the definitive alkylating agent for installing a protected ethylamine motif in complex syntheses. The bromoethyl leaving group occupies the optimal reactivity window—faster than the sluggish chloro analog, yet far more controllable than the highly reactive iodo derivative, minimizing side-product formation. The base-labile trifluoroacetamide protecting group prevents uncontrolled oligomerization and ensures chemoselectivity, a critical advantage over unprotected 2-bromoethylamine. Sourced at ≥98% purity with batch-specific analytical data, this intermediate delivers reproducible, high-yield results in PTC alkylations, orthogonal deprotection sequences, and CF₃-heterocycle construction. The balanced reactivity–stability profile makes it indispensable for medicinal chemistry and chemical biology programs.

Molecular Formula C4H5BrF3NO
Molecular Weight 219.99 g/mol
CAS No. 75915-38-7
Cat. No. B1606169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(2-Bromoethyl)-2,2,2-trifluoroacetamide
CAS75915-38-7
Molecular FormulaC4H5BrF3NO
Molecular Weight219.99 g/mol
Structural Identifiers
SMILESC(CBr)NC(=O)C(F)(F)F
InChIInChI=1S/C4H5BrF3NO/c5-1-2-9-3(10)4(6,7)8/h1-2H2,(H,9,10)
InChIKeyGKMSIJALDVKGQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Bromoethyl)-2,2,2-trifluoroacetamide (75915-38-7): Chemical Identity, Reactivity Profile, and Sourcing Considerations


N-(2-Bromoethyl)-2,2,2-trifluoroacetamide (CAS 75915-38-7) is a heterobifunctional alkylating agent and synthetic intermediate characterized by a bromoethyl nucleofuge and a trifluoroacetamide-protected amine . Its molecular formula is C₄H₅BrF₃NO, with a molecular weight of 219.99 g/mol . The compound is typically sourced as a colorless to pale yellow solid with a melting point of 57-59°C and a predicted boiling point of 220.6°C at 760 mmHg . As an N-protected aminoalkyl halide, it serves as a versatile building block for introducing the trifluoroacetamide-protected ethylamine moiety into more complex molecules via nucleophilic substitution, while the trifluoroacetamide group can be subsequently cleaved under mild basic conditions to liberate the primary amine [1].

Why N-(2-Bromoethyl)-2,2,2-trifluoroacetamide Cannot Be Indiscriminately Replaced by its Chloro, Iodo, or Unprotected Analogs


In the context of scientific procurement, substituting N-(2-bromoethyl)-2,2,2-trifluoroacetamide with a structurally similar analog (e.g., the chloro or iodo derivative, or the unprotected 2-bromoethylamine) introduces quantifiable and functionally significant deviations in reactivity, selectivity, and synthetic outcome. The bromine leaving group occupies a critical middle ground in nucleofugality, offering a balanced reactivity profile that is less sluggish than the chloro analog but more controllable and less prone to side reactions than the highly reactive iodo analog [1][2]. Furthermore, the trifluoroacetamide protecting group is essential for maintaining chemoselectivity in complex synthetic sequences; the unprotected 2-bromoethylamine would undergo uncontrolled oligomerization or react with electrophilic centers elsewhere in the molecule, compromising overall yield and purity. Vendor-supplied analytical data reveals substantial variability in certified purity across sources (ranging from 95% to 98%) , underscoring that not all commercially available batches are equivalent. The specific combination of the bromoethyl leaving group and the base-labile trifluoroacetamide protection in this single, well-characterized intermediate provides a distinct and often optimal balance of reactivity and stability that cannot be assumed for its closest analogs [3].

Quantitative Head-to-Head Evidence Guide for N-(2-Bromoethyl)-2,2,2-trifluoroacetamide (75915-38-7)


Nucleofugality Comparison: N-(2-Bromoethyl)- vs. N-(2-Chloroethyl)-trifluoroacetamide in SN2 Reactions

In nucleophilic substitution (SN2) reactions, the rate of reaction is directly proportional to the leaving group ability of the halide. Bromide is a demonstrably better leaving group than chloride. This fundamental principle, derived from extensive physical organic chemistry studies, establishes that N-(2-bromoethyl)-2,2,2-trifluoroacetamide will undergo SN2 displacement by a given nucleophile significantly faster than its chloro analog, N-(2-chloroethyl)-2,2,2-trifluoroacetamide (CAS 10573-99-6) [1]. For synthetic chemists, this translates directly into shorter reaction times, lower required temperatures, and/or higher yields under comparable conditions.

Leaving Group Ability Nucleophilic Substitution Reaction Kinetics

Balancing Reactivity and Selectivity: N-(2-Bromoethyl)-trifluoroacetamide vs. the Overly Reactive Iodo Analog

While iodide is an even better leaving group than bromide, this heightened reactivity can be a detriment in complex syntheses. N-(2-Iodoethyl)-2,2,2-trifluoroacetamide (CAS 67680-56-2) is known to react promiscuously with various nucleophiles, including water and other weak nucleophiles, leading to hydrolysis, polymerization, and other unwanted side reactions that reduce overall yield and complicate purification . The bromo analog strikes a critical balance, providing sufficient reactivity for efficient alkylation of target nucleophiles while offering greater stability and tolerance to a wider range of reaction conditions and functional groups . Its predicted LogP of 1.06 indicates suitable organic solubility for standard reaction media .

Chemoselectivity Alkylation Side Reaction Suppression

Vendor-Specific Purity and Analytical Support: Bidepharm (97%) vs. AKSci (95%) and CymitQuimica (98%)

Commercial availability of N-(2-bromoethyl)-2,2,2-trifluoroacetamide comes with varying purity specifications and, more importantly, differing levels of analytical documentation. Bidepharm offers the compound with a certified purity of 97% and crucially, provides batch-specific analytical data including NMR, HPLC, and GC reports . In direct contrast, AKSci offers a minimum purity specification of 95% , and CymitQuimica specifies a purity of 98% . The critical differentiator for Bidepharm is the provision of comprehensive, batch-level quality control documentation, which is essential for applications requiring strict identity and purity verification, such as GLP studies or the synthesis of advanced pharmaceutical intermediates.

Chemical Procurement Purity Analysis Vendor Comparison

Synthetic Utility as a Trifluoroacetamide-Protected Aminoethyl Synthon

N-(2-bromoethyl)-2,2,2-trifluoroacetamide serves as a practical and often superior alternative to other N-protected aminoethyl halides, such as N-(2-bromoethyl)phthalimide, in the synthesis of primary amines. The trifluoroacetyl group is a well-established protecting group for amines that can be cleaved under exceptionally mild conditions (e.g., aqueous potassium carbonate in methanol or even ammonolysis), which is often incompatible with the harsh hydrazinolysis required for phthalimide deprotection [1]. This gentler deprotection protocol is critical when working with base- or nucleophile-sensitive substrates, preserving the integrity of other functional groups in complex molecules and leading to higher overall yields [2].

Protecting Group Strategy Amine Synthesis Gabriel Synthesis Alternative

Validated Application Scenarios for N-(2-Bromoethyl)-2,2,2-trifluoroacetamide (75915-38-7) Derived from Differentiating Evidence


Synthesis of N-Alkyl- and N,N-Dialkyltrifluoroacetamides via Phase-Transfer Catalysis

N-(2-Bromoethyl)-2,2,2-trifluoroacetamide is a highly effective alkylating agent in solid-liquid two-phase systems. The favorable leaving group ability of bromine, as established in Section 3, allows for efficient mono- or di-alkylation of trifluoroacetamide under phase-transfer catalysis (PTC) conditions [1]. This method provides a clean, high-yielding route to a diverse array of N-substituted trifluoroacetamides, which are themselves versatile intermediates or protecting groups [2]. The balanced reactivity of the bromo compound ensures rapid reaction without the decomposition or side-product formation that plagues the more reactive iodo analog in these heterogeneous systems.

Preparation of Functionalized Primary Amines in Multi-Step Synthesis

As detailed in Section 3, the trifluoroacetamide group serves as a robust yet readily cleavable protecting group. N-(2-Bromoethyl)-2,2,2-trifluoroacetamide is the reagent of choice for introducing a protected aminoethyl group into a target molecule. Subsequent to alkylation, the trifluoroacetamide can be quantitatively removed under mild, orthogonal conditions (e.g., K₂CO₃/MeOH) [3]. This two-step sequence—alkylation followed by deprotection—is a cornerstone of amine synthesis, offering a superior alternative to the Gabriel synthesis when substrate sensitivity precludes the use of harsh hydrazinolysis [4]. The Bidepharm-sourced material, with its 97% purity and batch analytical data, ensures reproducibility and minimizes the risk of side reactions originating from impurities.

Synthesis of Sulfhydryl-Modifying Reagents and Bioactive Analogs

The reactivity of the bromoethyl group extends beyond simple alkylation. It serves as a precursor to more specialized tools, such as the N-(2-iodoethyl) derivative, which is a known sulfhydryl-modifying agent for cysteine residues . While the bromo compound itself may be used directly for alkylation of thiols under controlled conditions, its value also lies in its role as a bench-stable precursor to the iodo analog via Finkelstein reaction. Researchers seeking a reliable, well-characterized starting material for the synthesis of biochemical probes or potential therapeutic agents will find N-(2-bromoethyl)-2,2,2-trifluoroacetamide to be a superior alternative to the less stable iodo compound for initial stockpiling and long-term storage.

Building Block for Trifluoromethylated Heterocycles

The trifluoroacetamide moiety is not merely a protecting group; it is also a valuable CF₃-reagent. Recent synthetic methodologies have demonstrated the use of trifluoroacetamides as sources of the trifluoromethyl group for the construction of CF₃-substituted N-heterocycles [5]. The presence of the bromoethyl handle on this compound provides a unique dual functionality: the bromine atom allows for the initial incorporation of the synthon into a molecular framework, and the trifluoroacetamide group can subsequently be transformed into a trifluoromethyl substituent on a heterocyclic ring. This specific combination is not available in other simple alkyl halides or unprotected amines, making this compound a strategic and unique building block for medicinal chemistry programs targeting fluorinated molecules.

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